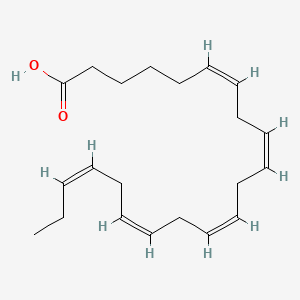

Heneicosapentaenoic acid

Descripción

Propiedades

IUPAC Name |

(6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOCQFSPEWCSDO-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475525 | |

| Record name | UNII-HR3EZB17BI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24257-10-1 | |

| Record name | Heneicosapentaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-HR3EZB17BI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HENEICOSAPENTAENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3EZB17BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Heneicosapentaenoic Acid (21:5n-3): A Technical Guide to Its Discovery, Isolation, and Characterization from Marine Algae

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosapentaenoic acid (HPA), a C21 omega-3 polyunsaturated fatty acid (PUFA), represents a molecule of significant interest at the intersection of lipid biochemistry and pharmacology. While structurally similar to the well-known eicosapentaenoic acid (EPA), the addition of a single carbon to its chain length imparts unique biological properties, most notably its potent inhibition of arachidonic acid synthesis.[1][2] Despite its potential, HPA typically occurs in trace amounts in natural sources like fish oils and select marine microalgae, such as the green alga B. pennata, making its isolation a considerable challenge.[3][4] This guide serves as a comprehensive technical manual for research scientists and drug development professionals, detailing a robust, multi-stage workflow for the isolation and validation of HPA from marine algal biomass. It moves beyond a simple recitation of methods to provide the underlying scientific rationale for protocol choices, from bioprospecting and lipid extraction to high-resolution purification and analytical confirmation.

Part 1: The Scientific Case for this compound (HPA)

Discovery and Natural Occurrence

This compound (CAS No. 24257-10-1) is a long-chain omega-3 fatty acid with the notation 21:5n-3. Its structure is analogous to EPA (20:5n-3), but it is elongated by one carbon at the carboxyl end.[3] This seemingly minor structural modification significantly alters its interaction with metabolic enzymes. HPA was first identified as a trace component in natural lipidomes, including certain fish oils and, notably for the purposes of this guide, in marine microalgae like B. pennata.[4]

Unique Biochemical Significance

The primary driver for HPA research is its distinct role in lipid signaling pathways. Unlike many other omega-3s, HPA's most prominent feature is its function as a powerful inhibitor of arachidonic acid (AA) synthesis from precursors like α-linoleic acid.[1][2] This inhibitory action is stronger than that of EPA or docosahexaenoic acid (DHA).[2]

Furthermore, HPA exhibits nuanced interactions with key enzymes in the eicosanoid cascade:

-

It is a poor substrate for prostaglandin H synthase (cyclooxygenase) and 5-lipoxygenase, meaning it is not readily converted into pro-inflammatory mediators.[1][4]

-

Despite being a poor substrate, it effectively inactivates prostaglandin H synthase , similar to AA and EPA, and can inhibit thromboxane synthesis.[1][2]

This unique profile—actively suppressing the synthesis of the primary pro-inflammatory precursor (AA) while not readily forming inflammatory products itself—positions HPA as a high-value target for research into inflammatory disorders and cellular signaling.

The Rationale for Marine Algae as a Source

Marine microalgae are the primary producers of omega-3 fatty acids in the global food web.[5][6] Fish accumulate these lipids by consuming algae, making the algae themselves the original, sustainable source. The immense biodiversity of marine microalgae presents a largely untapped reservoir of novel fatty acids. Bioprospecting within this domain offers the potential to identify strains that may naturally produce higher concentrations of HPA or other rare PUFAs, providing a scalable and controllable starting point for production compared to wild-caught fish.[6]

Part 2: The Isolation Workflow: A Multi-Stage Technical Protocol

The isolation of a trace compound like HPA is a technically demanding process that requires a systematic, multi-stage approach to progressively enrich the target molecule. The following workflow represents a logically structured pathway from raw biomass to purified compound.

Caption: High-level workflow for HPA isolation from marine algae.

Stage 1: Biomass Harvesting and Pre-treatment

Causality: The robust cell walls of many microalgae species present a significant barrier to solvent penetration.[7] Failure to adequately disrupt these walls is a primary cause of low extraction yields. Lyophilization (freeze-drying) is preferred for drying as it preserves lipid integrity by avoiding heat-induced oxidation.

Protocol: Cell Wall Disruption

-

Harvest algal culture via centrifugation (e.g., 5,000 x g for 15 minutes).

-

Wash the resulting biomass pellet with deionized water to remove salts and extracellular contaminants.

-

Freeze the biomass pellet at -80°C and lyophilize until a dry, brittle powder is obtained.

-

For mechanical disruption, resuspend the lyophilized biomass in a suitable solvent (e.g., hexane) and subject it to bead milling with glass beads or high-pressure homogenization.

-

Expert Insight: The efficiency of cell disruption should be validated microscopically before proceeding to large-scale extraction.

-

Stage 2: Total Lipid Extraction

The goal of this stage is to efficiently extract the total lipid content from the disrupted biomass. The choice of method involves a trade-off between yield, selectivity, safety, and environmental impact.

Protocol 1: Modified Bligh & Dyer Method (Laboratory Gold Standard) This method uses a chloroform:methanol:water monophasic system to extract lipids, followed by a phase separation to isolate the lipid-containing chloroform layer.[8]

-

Add the pre-treated algal biomass (1 part by weight) to a mixture of chloroform (1 part by volume) and methanol (2 parts by volume).

-

Homogenize or agitate vigorously for 2-4 hours at room temperature.

-

Add chloroform (1 part by volume) and agitate for 30 minutes.

-

Add deionized water (1 part by volume) and agitate for another 30 minutes. The mixture should become biphasic.

-

Centrifuge the mixture to cleanly separate the phases. The lower layer is the chloroform phase containing the lipids.

-

Carefully collect the lower chloroform layer. The total lipid extract is obtained after evaporating the solvent under a stream of nitrogen.

Protocol 2: Supercritical CO₂ (SC-CO₂) Extraction (Green Alternative) SC-CO₂ is a non-toxic, non-flammable solvent that can selectively extract lipids by tuning pressure and temperature. It is particularly effective for PUFAs.[9][10]

-

Load the pre-treated algal biomass into the extraction vessel of the SC-CO₂ system.

-

Set the extraction parameters. Typical conditions for PUFA extraction are pressures of 250-550 bar and temperatures of 50-65°C.[9]

-

Pump CO₂ into the vessel at the set conditions and flow rate (e.g., 7-15 g/min ).[9]

-

The supercritical fluid containing the extracted lipids is passed through a separator, where the pressure is reduced, causing the CO₂ to return to a gaseous state and the lipid oil to precipitate for collection.

| Parameter | Bligh & Dyer | **Supercritical CO₂ (SC-CO₂) ** |

| Extraction Yield | High (often considered the benchmark) | High, but parameter dependent |

| Selectivity | Low (co-extracts polar lipids and pigments) | Moderate to High (tunable for neutral lipids) |

| Solvent Toxicity | High (uses chloroform) | None (GRAS - Generally Recognized as Safe) |

| PUFA Integrity | Risk of oxidation if not handled under nitrogen | High (oxygen-free environment) |

| Scalability | Challenging and costly for large scale | Excellent |

| Capital Cost | Low | High |

Table 1: Comparison of primary lipid extraction methodologies.

Stage 3: Enrichment of the PUFA Fraction

The crude oil contains a complex mixture of fatty acids. To isolate HPA, the first step is to enrich the total PUFA fraction, separating them from more abundant saturated and monounsaturated fatty acids.

Protocol 3: Urea Complexation This technique relies on the principle that the linear structure of saturated fatty acids allows them to fit within the helical crystal structure of urea, while the kinks in polyunsaturated fatty acids prevent their inclusion.[11]

-

Saponification: Convert the triacylglycerols in the crude oil to free fatty acids (FFAs) by refluxing with an ethanolic solution of potassium hydroxide (KOH).

-

Acidify the mixture (e.g., with HCl) to protonate the FFAs and extract them into an organic solvent like hexane.

-

Evaporate the solvent to obtain the total FFA mixture.

-

Dissolve the FFA mixture in hot ethanol (e.g., 95% ethanol at 60-70°C).

-

In a separate flask, prepare a saturated solution of urea in hot ethanol.

-

Slowly add the urea solution to the FFA solution with constant stirring. The ratio of urea to FFA is typically between 3:1 and 4:1 by weight.

-

Allow the mixture to cool slowly to room temperature and then chill (e.g., 4°C) for 12-24 hours to allow the urea-saturated fatty acid adducts to crystallize.

-

Filter the mixture. The solid crystals contain the saturated and monounsaturated fatty acids. The liquid filtrate contains the enriched PUFA fraction.

-

Recover the PUFA-rich FFAs from the filtrate by adding water and acidifying, followed by extraction with hexane.

Stage 4: High-Resolution Purification of HPA

With an enriched PUFA fraction, the final step is to isolate HPA from other PUFAs like EPA and DHA using preparative chromatography.

Protocol 4: Preparative Reversed-Phase HPLC (Prep-HPLC) This method separates fatty acids based on their hydrophobicity. Longer chain length and fewer double bonds increase retention time on a C18 column.

-

Derivatization (Optional but Recommended): Convert the PUFA-rich FFAs to their methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (BF₃-Methanol). This improves peak shape and resolution.

-

System Setup: Use a preparative HPLC system with a high-capacity C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 70% acetonitrile and ramping up to 100% over 30-40 minutes.

-

Injection and Fraction Collection: Inject a concentrated sample of the PUFA FAMEs. Monitor the elution profile with a UV detector (around 205-215 nm). Collect fractions corresponding to the expected elution time of HPA-methyl ester.

-

Expert Insight: The elution order on a C18 column will generally be EPA (20:5) -> HPA (21:5) -> DHA (22:6). Run an analytical-scale separation first to determine precise retention times.

-

Part 3: Analytical Validation

Confirmation of the identity and purity of the isolated compound is a non-negotiable step. This requires orthogonal analytical techniques.

Caption: Workflow for the analytical validation of purified HPA.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-based analysis, the carboxyl group of fatty acids must be derivatized to increase their volatility and prevent peak tailing.[12]

Protocol: FAMEs Preparation with BF₃-Methanol

-

Place the dried, purified HPA fraction in a screw-cap tube.

-

Add 1 mL of 14% BF₃-Methanol solution.

-

Seal the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube, add 1 mL of hexane and 1 mL of deionized water.

-

Vortex thoroughly and centrifuge to separate the phases.

-

The upper hexane layer contains the HPA-methyl ester, ready for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for structural confirmation. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint.[13]

-

Separation: A polar capillary column (e.g., a wax-type column) is used, which separates FAMEs based on both chain length and degree of unsaturation.

-

Identification: The mass spectrum of the HPA-methyl ester will show a characteristic molecular ion peak and fragmentation pattern that can be compared to known standards and libraries for unambiguous identification.

Quantitative Analysis

Accurate quantification is crucial for determining the yield of the isolation process and for preparing solutions for bioassays.

-

GC-FID: Gas chromatography with a Flame Ionization Detector is a robust method for quantification.[13] An internal standard (a fatty acid not present in the sample, e.g., C17:0) of a known concentration is added at the beginning of the derivatization process. The peak area of HPA is compared to the peak area of the internal standard to calculate its precise concentration.

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity and can quantify fatty acids without derivatization, although sensitivity is often improved with it.[14]

| Parameter | GC-MS | LC-MS/MS |

| Primary Use | Structural Identification | Quantification and Identification |

| Derivatization | Required (FAMEs) | Optional, but common |

| Ionization | Electron Impact (EI) | Electrospray (ESI) |

| Typical Column | Polar Capillary (e.g., Wax) | Reversed-Phase (e.g., C18) |

| Injector Temp | ~250°C | N/A (Source Temp ~150-500°C) |

| Detector | Mass Spectrometer (Quadrupole, ToF) | Tandem Mass Spectrometer (QqQ) |

Table 2: Typical analytical parameters for HPA validation.

Part 4: Conclusion and Future Outlook

The isolation of this compound from marine algae is a challenging but achievable endeavor that provides access to a biologically potent and scientifically intriguing molecule. The workflow detailed in this guide—combining efficient cell disruption, robust lipid extraction, selective PUFA enrichment, and high-resolution chromatographic purification—provides a validated pathway for obtaining research quantities of HPA.

The primary bottleneck remains the low natural abundance of HPA. The future of HPA production will likely pivot from isolation to synthesis. Drawing parallels from the successful commercial production of EPA from metabolically engineered Yarrowia lipolytica, the next frontier will involve applying synthetic biology tools to introduce and optimize HPA biosynthetic pathways in a suitable microbial chassis, be it algae or yeast.[15][16] This would enable the scalable, controlled, and sustainable production required to fully explore the therapeutic potential of this unique omega-3 fatty acid.

References

- Sprecher, H., Luthria, D. L., Mohammed, B. S., & Baykousheva, S. P. (1997). Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis. Lipids, 32(7), 707–714. [Link]

- Mehariya, S., et al. (2021). Sustainable and Selective Extraction of Lipids and Bioactive Compounds from Microalgae. Processes, 9(8), 1433. [Link]

- Zheng, X., et al. (2014). A comparative study: the impact of different lipid extraction methods on current microalgal lipid research. Semantic Scholar. [Link]

- Wen, Z. Y., & Chen, F. (2003). Heterotrophic production of eicosapentaenoic acid by microalgae. Biotechnology advances, 21(4), 273–294. [Link]

- El-Yassir, F., et al. (2023). Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products. Molecules, 28(14), 5519. [Link]

- Larsen, L. N., et al. (1997). Heneicosapentaenoate (21:5n−3): Its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis.

- Chen, J., et al. (2020). Separation of saturated fatty acids from docosahexaenoic acid-rich algal oil by enzymatic ethanolysis in tandem with molecular distillation. Food Science & Nutrition, 8(6), 2846–2855. [Link]

- Ryckebosch, E., et al. (2012). Lipid Extraction Methods from Microalgae: A Comprehensive Review. Frontiers in Bioengineering and Biotechnology. [Link]

- Xue, Z., et al. (2013). Sustainable source of omega-3 eicosapentaenoic acid from metabolically engineered Yarrowia lipolytica: from fundamental research to commercial production. Applied microbiology and biotechnology, 97(17), 7519–7527. [Link]

- Wang, H., et al. (2017). Extracting Lipids from Several Species of Wet Microalgae Using Ethanol at Room Temperature. Energy & Fuels, 31(7), 7206–7212. [Link]

- De Jesus, S. S., & Ferreira, G. F. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7689. [Link]

- Xue, Z., et al. (2013). Sustainable source of omega-3 eicosapentaenoic acid from metabolically engineered Yarrowia lipolytica: from fundamental research to commercial production. PubMed. [Link]

- Wen, Z. Y., & Chen, F. (2000). Production of Eicosapentaenoic Acid Using Heterotrophically Grown Microalgae.

- Mehariya, S., et al. (2018). Eicosapentaenoic Acid Extraction from Nannochloropsis gaditana Using Carbon Dioxide at Supercritical Conditions. Marine Drugs, 16(5), 168. [Link]

- CN111979051A - A kind of method for extracting polyene unsaturated fatty acid from microalgae algal oil.

- Li, X., et al. (2019). Extraction and purification of eicosapentaenoic acid and docosahexaenoic acid from microalgae: A critical review.

- Sharma, A., et al. (2018). Extraction, Refining and Purification of ω-3 PUFA through Different Techniques-A Review.

- Jones, B. R., et al. (2009). Simultaneous quantification of total eicosapentaenoic acid, docosahexaenoic acid and arachidonic acid in plasma by high-performance liquid chromatography-tandem mass spectrometry.

- Omega-3 f

- Høgslund, S., et al. (2013). Pathways of Lipid Metabolism in Marine Algae, Co-Expression Network, Bottlenecks and Candidate Genes for Enhanced Production of EPA and DHA in Species of Chromista. Marine Drugs, 11(11), 4663–4697. [Link]

Sources

- 1. Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Lipid Extraction Methods from Microalgae: A Comprehensive Review [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Separation of saturated fatty acids from docosahexaenoic acid‐rich algal oil by enzymatic ethanolysis in tandem with molecular distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sustainable source of omega-3 eicosapentaenoic acid from metabolically engineered Yarrowia lipolytica: from fundamental research to commercial production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sustainable source of omega-3 eicosapentaenoic acid from metabolically engineered Yarrowia lipolytica: from fundamental research to commercial production - PubMed [pubmed.ncbi.nlm.nih.gov]

From Precursor to Product: A Technical Guide to the Chemical Synthesis of Heneicosapentaenoic Acid from Eicosapentaenoic Acid

Abstract

Heneicosapentaenoic acid (HPA, 21:5n-3), a rare omega-3 fatty acid, has garnered increasing interest in the scientific community for its unique biological activities, distinct from its well-known precursor, eicosapentaenoic acid (EPA, 20:5n-3).[1] While present in trace amounts in some marine sources, its scarcity necessitates robust synthetic methods to enable further research into its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the chemical synthesis of HPA from EPA, focusing on one-carbon homologation strategies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to produce HPA for investigational purposes.

Introduction: The Significance of this compound

Eicosapentaenoic acid (EPA) is a well-established omega-3 fatty acid with recognized benefits in cardiovascular health and inflammation modulation. This compound (HPA), its one-carbon elongated homologue, shares a similar polyunsaturated backbone but exhibits distinct biological properties.[1] Notably, all the double bonds in HPA are shifted one carbon away from the carboxyl group compared to EPA.[2] This subtle structural modification can significantly impact its metabolic fate and interaction with enzymes. For instance, HPA has been shown to be a more potent inhibitor of arachidonic acid synthesis than EPA.[2]

The limited availability of HPA from natural sources presents a significant bottleneck for comprehensive biological evaluation. Chemical synthesis, therefore, emerges as a critical enabling technology. This guide will focus on two classical and reliable methods for the one-carbon elongation of carboxylic acids, adapted for the specific challenges posed by the polyunsaturated nature of EPA:

-

The Arndt-Eistert Homologation: A versatile method for converting a carboxylic acid to its next higher homologue.

-

The Malonic Ester Synthesis: A robust strategy for forming carbon-carbon bonds to extend a carbon chain.

A thorough understanding of these synthetic routes, coupled with meticulous purification and characterization, is paramount for obtaining high-purity HPA suitable for research and development.

Strategic Approaches to One-Carbon Elongation of Eicosapentaenoic Acid

The primary challenge in synthesizing HPA from EPA lies in selectively elongating the carboxylic acid end without compromising the integrity of the five sensitive cis-double bonds within the fatty acid chain. Both the Arndt-Eistert homologation and the malonic ester synthesis offer viable pathways, each with its own set of advantages and considerations.

The Arndt-Eistert Homologation: A Direct Approach

The Arndt-Eistert reaction is a powerful and direct method for the one-carbon homologation of carboxylic acids.[3] The reaction proceeds through a three-step sequence:

-

Activation of the Carboxylic Acid: EPA is first converted to its more reactive acid chloride derivative.

-

Formation of a Diazoketone: The EPA acid chloride is then reacted with diazomethane to form an α-diazoketone.

-

Wolff Rearrangement: The diazoketone, in the presence of a catalyst (typically a silver salt) and a nucleophile (e.g., water), undergoes a Wolff rearrangement to form a ketene intermediate. This ketene is then trapped by the nucleophile to yield the homologated carboxylic acid, HPA.[3]

The key advantage of the Arndt-Eistert reaction is its efficiency in directly adding a single carbon atom. However, the use of diazomethane, a toxic and potentially explosive reagent, necessitates stringent safety precautions. Safer alternatives, such as (trimethylsilyl)diazomethane, can be employed to mitigate these risks.

Caption: Arndt-Eistert homologation workflow for HPA synthesis.

The Malonic Ester Synthesis: A Stepwise Elongation

The malonic ester synthesis offers a more traditional and often safer alternative for carbon chain elongation.[4] This method involves the alkylation of a malonic ester with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the elongated carboxylic acid. For the synthesis of HPA from EPA, this pathway would involve:

-

Conversion of EPA to an Alkyl Halide: The carboxylic acid group of EPA must first be converted into a good leaving group, typically an alkyl bromide. This can be achieved through various methods, such as reaction with hydrogen bromide.

-

Alkylation of Diethyl Malonate: The enolate of diethyl malonate, generated by a base such as sodium ethoxide, acts as a nucleophile and attacks the EPA-derived alkyl halide in an SN2 reaction.[5][6]

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield HPA.[4][7]

While this method avoids the use of diazomethane, it is a longer synthetic sequence and requires careful control of reaction conditions to prevent side reactions, particularly during the initial conversion of EPA to an alkyl halide.

Caption: Malonic ester synthesis workflow for HPA production.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on laboratory conditions and the purity of the starting materials. All manipulations involving polyunsaturated fatty acids should be performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Protocol 1: Arndt-Eistert Homologation of Eicosapentaenoic Acid

Materials:

-

Eicosapentaenoic acid (EPA)

-

Oxalyl chloride or Thionyl chloride

-

(Trimethylsilyl)diazomethane (2.0 M in hexanes)

-

Silver benzoate

-

Dioxane

-

Water, deionized

-

Diethyl ether

-

1 N Hydrochloric acid

-

Anhydrous sodium sulfate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Formation of EPA Acid Chloride: In a round-bottom flask under an inert atmosphere, dissolve EPA (1.0 equiv) in a minimal amount of anhydrous dichloromethane. Add oxalyl chloride (1.5 equiv) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours. Remove the solvent and excess reagent in vacuo to yield the crude EPA acid chloride.

-

Formation of the Diazoketone: Dissolve the crude EPA acid chloride in a 1:1 mixture of anhydrous THF and acetonitrile. Cool the solution to 0 °C and add (trimethylsilyl)diazomethane (2.0 M in hexanes, 2.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of acetic acid. Remove the volatiles under vacuum to obtain the crude diazoketone.

-

Wolff Rearrangement and HPA Formation: To the crude diazoketone, add dioxane and water (20.0 equiv). Add silver benzoate (0.2 equiv) as a catalyst. Heat the reaction mixture to 80 °C and stir for 10 hours.[8]

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Add water and 1 N HCl. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude HPA.

Protocol 2: Malonic Ester Synthesis of this compound

Materials:

-

Eicosapentaenoic acid (EPA)

-

Hydrogen bromide (HBr) in acetic acid or Phosphorus tribromide (PBr₃)

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Synthesis of EPA Alkyl Bromide: Caution: This step should be performed in a well-ventilated fume hood. To EPA (1.0 equiv) in a suitable solvent, add HBr in acetic acid (excess) and stir at room temperature until the reaction is complete (monitored by TLC). Alternatively, treat EPA with PBr₃ at 0 °C. After completion, quench the reaction with ice-water and extract the product with a non-polar solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Alkylation of Diethyl Malonate: In a separate flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate (1.1 equiv) dropwise at room temperature. To this solution, add the EPA alkyl bromide (1.0 equiv) and reflux the mixture for 12-18 hours.

-

Saponification: Cool the reaction mixture and add a solution of NaOH in water. Reflux for 4-6 hours to hydrolyze the ester groups.

-

Decarboxylation: After cooling, acidify the reaction mixture with concentrated HCl until the pH is ~1-2. Heat the mixture to reflux for 4-6 hours to effect decarboxylation.

-

Work-up and Extraction: Cool the reaction mixture and extract with diethyl ether (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude HPA.

Purification and Characterization of this compound

Purification of the synthesized HPA is crucial to remove unreacted starting materials, byproducts, and any oxidized species. Given the non-polar nature of fatty acids, flash column chromatography is an effective purification method. For analytical purposes, the carboxylic acid is often converted to its methyl ester for better volatility and chromatographic behavior in Gas Chromatography-Mass Spectrometry (GC-MS).

Purification by Flash Column Chromatography

The crude HPA is typically purified as its methyl ester.

Esterification:

-

Dissolve the crude HPA in a 2% solution of sulfuric acid in methanol.

-

Reflux the mixture for 2 hours.

-

After cooling, add water and extract with hexane.

-

Wash the hexane layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude HPA methyl ester.

Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically employed. A shallow gradient, for example, starting from 2% ethyl acetate in hexane and gradually increasing to 4%, can effectively separate the desired product.

-

Elution: The column is loaded with the crude HPA methyl ester and eluted with the mobile phase. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Analytical Characterization

The identity and purity of the synthesized HPA should be confirmed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of HPA methyl ester will show characteristic signals for the terminal methyl group, the numerous methylene protons, the allylic protons adjacent to the double bonds, the olefinic protons, and the methyl ester group.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each carbon atom in the HPA molecule, confirming the 21-carbon chain length and the positions of the five double bonds.

Mass Spectrometry (MS):

-

GC-MS: Gas Chromatography-Mass Spectrometry of the HPA methyl ester is a powerful tool for confirming the molecular weight and obtaining fragmentation patterns. Electron Ionization (EI) will produce characteristic fragments that can help in structure elucidation. The molecular ion peak ([M]⁺) for HPA methyl ester (C₂₂H₃₄O₂) is expected at m/z 330.5.

Table 1: Comparison of Synthetic Routes for HPA Synthesis

| Feature | Arndt-Eistert Homologation | Malonic Ester Synthesis |

| Principle | One-carbon insertion via Wolff rearrangement | Two-carbon addition followed by decarboxylation |

| Number of Steps | Shorter (typically 3-4 steps) | Longer (typically 4-5 steps) |

| Key Reagents | Diazomethane or its analogs, Silver salts | Diethyl malonate, Strong base, Alkyl halide precursor |

| Safety Concerns | Use of potentially explosive and toxic diazomethane | Handling of strong bases and potentially harsh halogenating agents |

| Typical Yields | Moderate to good | Moderate to good, can be variable |

| Key Advantage | Direct one-carbon homologation | Avoids the use of diazomethane |

Conclusion and Future Perspectives

The chemical synthesis of this compound from eicosapentaenoic acid is a challenging yet achievable endeavor. Both the Arndt-Eistert homologation and the malonic ester synthesis provide viable pathways for this one-carbon elongation. The choice of method will depend on the available resources, safety infrastructure, and the desired scale of production. Careful execution of the experimental protocols, coupled with rigorous purification and thorough characterization, is essential for obtaining high-purity HPA.

The availability of robust synthetic routes to HPA will undoubtedly accelerate research into its biological functions and therapeutic potential. Future efforts may focus on developing more efficient and safer catalytic methods for the one-carbon homologation of fatty acids, potentially utilizing flow chemistry to minimize the handling of hazardous reagents. As our understanding of the distinct roles of individual omega-3 fatty acids grows, the demand for synthetic access to rare fatty acids like HPA will continue to increase, driving further innovation in the field of lipid synthesis.

References

- Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.

- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.

- Larsen, L. N., Hovik, K., Bremer, J., & Holmsen, H. (1997). Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis. Lipids, 32(7), 707–714. [Link]

- Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis.

- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.

- Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471-472.

- Wikipedia contributors. (2023). Arndt–Eistert reaction. In Wikipedia, The Free Encyclopedia.

- Wikipedia contributors. (2023). Malonic ester synthesis. In Wikipedia, The Free Encyclopedia.

- Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527–1543. [Link]

- NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples.

- Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. [Link]

- Chemistry LibreTexts. (2020, August 26). Malonic Ester Synthesis. [Link]

- Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]

- Organic Chemistry Tutor. (n.d.).

- National Center for Biotechnology Information. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

The Peroxisomal Alpha-Oxidation of Docosahexaenoic Acid: A Technical Guide to the Biosynthesis of Heneicosapentaenoic Acid

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway responsible for the conversion of docosahexaenoic acid (DHA) into heneicosapentaenoic acid (HPA, C21:5n-3), an odd-chain omega-3 polyunsaturated fatty acid. This process, occurring via peroxisomal alpha-oxidation, involves a unique enzymatic cascade that removes a single carbon atom from the carboxyl end of a hydroxylated DHA intermediate. This guide is intended for researchers, scientists, and drug development professionals investigating lipid metabolism, neurodegenerative diseases, and novel therapeutic strategies. We will delve into the core enzymatic machinery, provide detailed experimental protocols for studying this pathway, and present quantitative data to support the described mechanisms.

Introduction: Beyond the Canonical Pathways of Fatty Acid Metabolism

Docosahexaenoic acid (DHA, C22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) renowned for its essential roles in neural and retinal function[1]. While the metabolism of even-chain fatty acids through beta-oxidation is well-characterized, the existence of alternative pathways for specific fatty acid substrates is of growing interest. One such pathway, peroxisomal alpha-oxidation, is traditionally associated with the degradation of branched-chain fatty acids like phytanic acid, which are unsuitable for beta-oxidation[2][3][4].

Recent research has unveiled a novel role for alpha-oxidation in the metabolism of a hydroxylated derivative of DHA, 2-hydroxy-docosahexaenoic acid (DHA-H), leading to the synthesis of this compound (HPA, C21:5n-3)[5]. This conversion is particularly significant in the context of Alzheimer's disease research, where the administration of DHA-H has been shown to elevate brain HPA levels, correlating with improved cognitive function in animal models[5]. HPA, an odd-chain fatty acid, is not a typical dietary component and its endogenous synthesis from a prominent PUFA like DHA opens new avenues for understanding its physiological functions and therapeutic potential.

This guide will provide a comprehensive technical overview of this biosynthetic pathway, from the initial hydroxylation of DHA to the final formation of HPA, with a focus on the key enzymes, their mechanisms, and the experimental methodologies required to investigate this fascinating metabolic route.

The Enzymatic Machinery of DHA Alpha-Oxidation

The conversion of DHA to HPA is a multi-step enzymatic process localized within the peroxisome, a key organelle in lipid metabolism[6][7]. The pathway can be broadly divided into three key stages: hydroxylation, activation and cleavage, and finally, oxidation.

The Initiating Step: 2-Hydroxylation of Docosahexaenoic Acid

The journey from DHA to HPA begins with the hydroxylation of DHA at the alpha-carbon position, forming 2-hydroxy-docosahexaenoic acid (DHA-H). The primary candidate enzyme for this reaction is Fatty Acid 2-Hydroxylase (FA2H) .

-

Enzyme Profile: Fatty Acid 2-Hydroxylase (FA2H)

-

Localization: Endoplasmic Reticulum[10]

-

Mechanism: FA2H is a monooxygenase that utilizes NAD(P)H and molecular oxygen to introduce a hydroxyl group onto the C-2 position of a fatty acid[10]. The enzyme is stereospecific, producing the (R)-enantiomer of the 2-hydroxy fatty acid[11][12].

-

Substrate Specificity: While FA2H is known to act on a variety of fatty acids, particularly those incorporated into sphingolipids, its activity on very long-chain PUFAs like DHA is an area of active investigation[10][13]. The presence of this enzyme in tissues where the DHA to HPA conversion occurs strongly suggests its involvement.

-

Transcriptional Regulation of FA2H: The expression of the FA2H gene is subject to regulation by various factors, including:

Activation and Peroxisomal Cleavage: The Role of HACL1

Once formed, 2-hydroxy-DHA is transported to the peroxisome for the subsequent steps of alpha-oxidation. Here, it is first activated to its coenzyme A (CoA) thioester, 2-hydroxy-docosahexaenoyl-CoA. This activated substrate is then cleaved by the key enzyme of the pathway, 2-Hydroxyacyl-CoA Lyase 1 (HACL1) .

-

Enzyme Profile: 2-Hydroxyacyl-CoA Lyase 1 (HACL1)

-

Gene: HACL1

-

Mechanism: HACL1 is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of the carbon-carbon bond between the C-1 and C-2 positions of a 2-hydroxyacyl-CoA molecule[6][7]. This reaction releases the carboxyl group as formyl-CoA and produces a fatty aldehyde that is one carbon shorter than the original fatty acid.

-

Cofactors: The catalytic activity of HACL1 is critically dependent on the presence of thiamine pyrophosphate (TPP) and magnesium ions (Mg²⁺)[7].

-

Substrate Specificity: HACL1 has been shown to act on a range of 2-hydroxy long-chain fatty acyl-CoAs, and its involvement in the cleavage of 2-hydroxy-DHA-CoA is a central tenet of this pathway[15].

-

-

Transcriptional and Post-Translational Regulation of HACL1: While the direct transcriptional regulation of HACL1 is not as extensively studied as that of FA2H, its activity can be influenced by the availability of its essential cofactor, TPP. Thiamine deficiency could potentially impair HACL1 function[6]. Post-translational modifications of HACL1 have not been extensively characterized, but like many enzymes, its activity could be modulated by processes such as phosphorylation or acetylation[1][16].

The Final Step: Oxidation to this compound

The fatty aldehyde produced by HACL1, heneicosapentaenal, is then oxidized to its corresponding carboxylic acid, this compound (HPA), by an aldehyde dehydrogenase .

-

Enzyme Profile: Aldehyde Dehydrogenase (ALDH)

-

Localization: Peroxisome and other cellular compartments.

-

Mechanism: Aldehyde dehydrogenases are a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids, typically using NAD⁺ or NADP⁺ as a cofactor.

-

Specificity: Several ALDH isozymes exist, and the specific isoform responsible for the oxidation of heneicosapentaenal in this pathway is yet to be definitively identified.

-

Visualizing the Pathway: A Graphviz Diagram

The following diagram illustrates the key steps and enzymes involved in the biosynthesis of HPA from DHA via alpha-oxidation.

Caption: Biosynthetic pathway of HPA from DHA via alpha-oxidation.

Experimental Protocols for Pathway Investigation

Studying the DHA to HPA alpha-oxidation pathway requires a combination of cell culture, animal models, and advanced analytical techniques. The following protocols provide a framework for investigating this metabolic route.

In Vitro Model: Cell Culture and Treatment

This protocol describes the treatment of a human cell line with DHA-H to induce HPA production.

Materials:

-

Human cell line (e.g., HEK293T, SH-SY5Y)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

2-Hydroxy-docosahexaenoic acid (DHA-H) solution

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Centrifuge

Procedure:

-

Culture the chosen cell line to ~80% confluency in appropriate culture vessels.

-

Prepare a stock solution of DHA-H in a suitable solvent (e.g., ethanol).

-

Dilute the DHA-H stock solution in cell culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). Include a vehicle control (medium with solvent).

-

Remove the existing medium from the cells and replace it with the DHA-H-containing or control medium.

-

Incubate the cells for a specified time course (e.g., 24, 48, 72 hours).

-

After incubation, wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping in PBS and transfer to a centrifuge tube.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Remove the supernatant and store the cell pellet at -80°C until lipid extraction.

In Vivo Model: Murine Administration and Tissue Collection

This protocol outlines the oral administration of DHA-H to mice and subsequent tissue collection for lipid analysis.

Materials:

-

Laboratory mice (e.g., C57BL/6)

-

2-Hydroxy-docosahexaenoic acid (DHA-H) suspension

-

Oral gavage needles

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for dissection

-

Liquid nitrogen

-

Cryovials

Procedure:

-

Acclimate the mice to the housing conditions for at least one week.

-

Prepare a stable suspension of DHA-H in a suitable vehicle (e.g., corn oil).

-

Administer the DHA-H suspension or vehicle control to the mice daily via oral gavage for a predetermined period (e.g., 14 days).

-

At the end of the treatment period, anesthetize the mice.

-

Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma and store at -80°C.

-

Perfuse the mice with saline to remove blood from the organs.

-

Dissect the desired tissues (e.g., brain, liver) and immediately flash-freeze them in liquid nitrogen.

-

Store the frozen tissues in cryovials at -80°C until lipid extraction.

Lipid Extraction and Quantification by LC-MS/MS

This protocol details the extraction of lipids from cell pellets or tissues and their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of DHA, DHA-H, and HPA.

Materials:

-

Internal standards (e.g., deuterated DHA, HPA)

-

Methanol, chloroform, water (LC-MS grade)

-

Formic acid

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 column

Procedure:

-

Lipid Extraction (Folch Method):

-

To the cell pellet or homogenized tissue, add a known amount of internal standards.

-

Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Preparation for LC-MS/MS:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set the mass spectrometer to operate in negative ion mode using multiple reaction monitoring (MRM) for the specific transitions of DHA, DHA-H, and HPA, as well as their internal standards.

-

Quantify the analytes by comparing the peak areas of the endogenous compounds to their respective internal standards.

-

Quantitative Insights into the Pathway

The following table summarizes hypothetical quantitative data that could be obtained from the experiments described above.

| Analyte | Sample Type | Control Group (Vehicle) | DHA-H Treated Group (50 µM) | Fold Change |

| DHA | HEK293T Cells (ng/mg protein) | 150.2 ± 12.5 | 145.8 ± 10.9 | ~0.97 |

| DHA-H | HEK293T Cells (ng/mg protein) | Not Detected | 25.6 ± 3.1 | - |

| HPA | HEK293T Cells (ng/mg protein) | Not Detected | 48.3 ± 5.7 | - |

| DHA | Mouse Brain (µg/g tissue) | 250.7 ± 22.1 | 245.3 ± 20.8 | ~0.98 |

| DHA-H | Mouse Brain (µg/g tissue) | Not Detected | 5.2 ± 0.8 | - |

| HPA | Mouse Brain (µg/g tissue) | Not Detected | 12.9 ± 1.5 | - |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Broader Context and Future Directions

The elucidation of the DHA to HPA alpha-oxidation pathway has significant implications for our understanding of lipid metabolism and its role in health and disease. While the alpha-oxidation of phytanic acid is a catabolic process for detoxification, the conversion of DHA to HPA appears to be a biosynthetic pathway for the creation of a novel, bioactive lipid mediator.

Future research in this area should focus on:

-

Definitive identification of all involved enzymes: While FA2H and HACL1 are strong candidates, further studies are needed to confirm their precise roles and to identify the specific aldehyde dehydrogenase involved.

-

Elucidation of regulatory mechanisms: A deeper understanding of the transcriptional and post-translational regulation of the key enzymes will provide insights into how this pathway is controlled under different physiological and pathological conditions.

-

Functional characterization of HPA: The biological activities of HPA are still being explored. Research into its effects on cellular signaling, inflammation, and neuronal function will be crucial for understanding its therapeutic potential.

-

Metabolic flux analysis: Quantitative analysis of the metabolic flux through this pathway will provide a more complete picture of its contribution to the overall lipid profile in different tissues.

Conclusion

The biosynthesis of this compound from docosahexaenoic acid via peroxisomal alpha-oxidation represents a fascinating and physiologically relevant metabolic pathway. This in-depth technical guide has provided a comprehensive overview of the enzymatic machinery, experimental methodologies, and quantitative aspects of this process. As our understanding of the intricate world of lipid metabolism continues to expand, the study of this unique pathway holds the promise of uncovering new therapeutic targets for a range of human diseases, particularly those affecting the central nervous system.

References

- Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. (2023). International Journal of Molecular Sciences. [Link]

- Eicosapentaenoic acid: biosynthetic routes and the potential for synthesis in transgenic plants. (2003). Lipids. [Link]

- Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA. (2021). Journal of Biological Chemistry. [Link]

- Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. (2023). MDPI. [Link]

- FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human). (n.d.). UniProt. [Link]

- 2-Hydroxy-Docosahexaenoic Acid Is Converted Into this compound via α-Oxidation: Implications for Alzheimer's Disease Therapy. (2020). Frontiers in Cell and Developmental Biology. [Link]

- LCMS Protocols. (n.d.). The DAN Lab - University of Wisconsin–Madison. [Link]

- Biosynthetic pathways for the production of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) (grey). (2016).

- Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. (2012). Journal of Lipid Research. [Link]

- Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis. (1997). Lipids. [Link]

- Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.).

- Transcriptional Regulation of Metabolism. (2006). Physiological Reviews. [Link]

- Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. (2012). Journal of Lipid Research. [Link]

- Fatty acid 2-hydroxylase activity and FA2H expression are upregulated during myelination. (2007).

- The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. (2007). Biochemical Society Transactions. [Link]

- Fatty Acid Alpha-oxidation and its Clinical Correlation. (2022). Nepal Journals Online. [Link]

- Epigenetic-Transcriptional Regulation of Fatty Acid Metabolism and Its Alterations in Leukaemia. (2018). Frontiers in Oncology. [Link]

- FA2H gene. (2012). MedlinePlus Genetics. [Link]

- The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. (2013). PLoS ONE. [Link]

- FA2H fatty acid 2-hydroxylase [Homo sapiens (human)]. (2025). NCBI Gene. [Link]

- Phytanic acid alpha-oxidation, new insights into an old problem: a review. (2003). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

- Method development for the analysis of bioactive lipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2010). Publikationsserver der Universität Regensburg. [Link]

- Phytanic acid alpha-oxidation, new insights into an old problem: A review. (2003).

- Post-translational modific

- Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function. (2005). Diabetologia. [Link]

- Regulation of the gene for fatty acid synthase. (1986). The Journal of Nutrition. [Link]

- HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. (2010). Methods in Molecular Biology. [Link]

- Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo. (2020). Molecular Biology of the Cell. [Link]

- The role of 2-hydroxyacyl-CoA lyase 1, a thiamine pyrophosphate dependent peroxisomal enzyme, in the metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight chain fatty acids. (2007). The Physiological Society. [Link]

- The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. (2007). Portland Press. [Link]

- Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxid

- Functions of Coenzyme A and Acyl-CoA in Post-Translational Modification and Human Disease. (2024). IMR Press. [Link]

- Biochemistry, Fatty Acid Oxidation. (2023).

- Kinetic and Stoichiometric Modeling-Based Analysis of Docosahexaenoic Acid (DHA) Production Potential by Crypthecodinium cohnii from Glycerol, Glucose and Ethanol. (2021). MDPI. [Link]

Sources

- 1. Post-translational modification - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Production of eicosapentaenoic acid (EPA, 20:5n-3) in transgenic peanut (Arachis hypogaea L.) through the alternative Δ8-desaturase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression and functional profiling reveal distinct gene classes involved in fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-Docosahexaenoic Acid Is Converted Into this compound via α-Oxidation: Implications for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. FA2H gene: MedlinePlus Genetics [medlineplus.gov]

- 9. FA2H fatty acid 2-hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. physoc.org [physoc.org]

- 16. imrpress.com [imrpress.com]

Heneicosapentaenoic Acid (HPA) in Fish Oils: A Guide to Natural Sources, Abundance, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heneicosapentaenoic acid (HPA, 21:5n-3) is an odd-chain, long-chain omega-3 polyunsaturated fatty acid (PUFA) found in marine ecosystems. While present in smaller quantities than its well-known counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), HPA possesses unique biochemical properties, including the strong inhibition of arachidonic acid synthesis.[1][2][3] This guide offers a comprehensive technical overview of HPA's origins in the marine food web, its variable abundance in commercial fish oils, the critical factors influencing its concentration, and robust analytical methodologies for its accurate quantification. The content is tailored for professionals in research and drug development who require a deep, mechanistic understanding of this emerging fatty acid.

The Biochemical Significance of this compound

This compound is structurally similar to EPA, but is elongated by one carbon at the carboxyl end.[4][5][6] This structural distinction, which displaces all double bonds one carbon further from the carboxyl group compared to EPA, underpins its unique biological activity.[2][3] Although HPA is a poor substrate for cyclooxygenase (COX) and 5-lipoxygenase enzymes, it effectively inactivates prostaglandin H synthase and strongly inhibits the conversion of linoleic acid to arachidonic acid (AA).[1][2][3][5] This potent inhibition of AA synthesis suggests HPA may have distinct physiological effects, making it a compound of interest for therapeutic research.[2][3]

Natural Sources and Biosynthesis

The ultimate source of all marine omega-3 fatty acids are single-celled microalgae and phytoplankton.[7] These primary producers synthesize EPA and DHA, which are then transferred up the food chain. Fish do not synthesize these fatty acids de novo but accumulate them from their diet of algae, plankton, and smaller fish.[7] HPA is formed as a direct elongation product of EPA, a key step in the omega-3 biosynthetic pathway.

The Omega-3 Fatty Acid Elongation Pathway

The conversion of EPA to HPA is a single enzymatic step, illustrating its position as an intermediate in the formation of longer-chain PUFAs.

Figure 1: HPA formation from EPA. A simplified diagram showing the enzymatic elongation of EPA to form HPA within the broader omega-3 synthesis pathway.

Factors Influencing HPA Abundance in Fish

The concentration of HPA in fish oil is not fixed but is subject to a range of dynamic variables. Understanding these factors is critical for sourcing and quality control.

-

Diet and Trophic Level: The specific species of phytoplankton and zooplankton consumed by a fish are the primary determinants of its fatty acid profile.

-

Geographic Location & Water Temperature: Fish in colder waters tend to have higher concentrations of PUFAs to maintain cell membrane fluidity.[8]

-

Seasonality: Fatty acid composition fluctuates with seasonal changes in food availability and the fish's own reproductive cycle.[9]

-

Species-Specific Metabolism: Different fish species have varying efficiencies in accumulating and metabolizing specific fatty acids.

Abundance of HPA in Commercial Fish Oils

HPA is consistently found in fish oils, albeit in what are typically described as "trace" or "small" amounts relative to EPA and DHA.[1][2][3][4][5][6] Its concentration is a useful marker for the authenticity and comprehensive quality of the oil.

Table 1: Representative Abundance of this compound (HPA) in Select Fish Oils

| Fish Species Source | Common Name | Typical HPA Range (% of Total Fatty Acids) | Primary Omega-3 Profile |

| Engraulis ringens | Anchovy | 0.5 - 2.0% | High EPA/DHA |

| Clupea harengus | Herring | 0.5 - 1.5% | High EPA/DHA |

| Scomber scombrus | Mackerel | 0.4 - 1.3% | High EPA/DHA |

| Salmo salar | Salmon | 0.3 - 1.0% | High EPA/DHA |

| Gadus morhua (liver) | Cod | 0.2 - 0.8% | Moderate EPA/DHA |

Disclaimer: These values are illustrative and can vary significantly based on the factors outlined in Section 2.2.

Analytical Methodology for HPA Quantification

Accurate and precise quantification of HPA requires a robust analytical workflow, grounded in gas chromatography. This process ensures that HPA can be reliably separated from other similar fatty acids and measured accurately.

Standard Workflow for Fatty Acid Analysis

The universally accepted method involves the conversion of fatty acids within the oil's triglycerides into volatile fatty acid methyl esters (FAMEs) for analysis by gas chromatography with a flame ionization detector (GC-FID).[10][11][12]

Figure 2: Experimental Workflow for HPA Quantification. A comprehensive flowchart detailing the mandatory steps from raw fish oil to the final analytical report.

Protocol: Quantification of HPA in Fish Oil via GC-FID

This protocol describes a self-validating system for the accurate determination of HPA content. The inclusion of an internal standard is a critical choice, as it corrects for volumetric inconsistencies and variations in derivatization efficiency, thereby ensuring the trustworthiness of the final result.

Objective: To quantify the percentage of HPA in a fish oil sample.

I. Materials & Reagents:

-

Fish Oil Sample

-

C23:0 (Tricosanoic acid) methyl ester internal standard solution (in hexane)

-

Boron trifluoride-methanol (BF₃-Methanol) reagent, 14% w/v

-

Anhydrous Sodium Sulfate

-

Saturated Sodium Chloride solution

-

Toluene, HPLC grade

-

Hexane, HPLC grade

-

Certified HPA methyl ester reference standard

II. FAMEs Preparation (Transesterification):

-

Internal Standard Addition: Accurately weigh ~25 mg of fish oil into a screw-cap culture tube. Record the weight precisely. Add a known volume and concentration of the C23:0 internal standard.

-

Causality: An odd-chain fatty acid like C23:0 is chosen as an internal standard because it is not naturally present in fish oils, ensuring its chromatographic peak does not overlap with endogenous fatty acids.

-

-

Solubilization: Add 1 mL of toluene and vortex until the oil is fully dissolved.

-

Methylation: Add 2 mL of 14% BF₃-Methanol. Cap the tube tightly, vortex, and place in a 100°C heating block for 45 minutes.

-

Causality: BF₃ is a powerful Lewis acid catalyst that facilitates the transesterification of triglycerides and the esterification of free fatty acids into their corresponding methyl esters, which are volatile and suitable for GC analysis.

-

-

Extraction: Cool the tube to room temperature. Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 2000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

-

Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a 2 mL autosampler vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

III. Gas Chromatography (GC-FID) Analysis:

-

Instrumentation: Use a GC system equipped with a flame ionization detector (FID) and a highly polar capillary column (e.g., CP-Sil 88, SP-2560, or equivalent, 100m length).

-

Causality: A long, highly polar column is essential for achieving baseline separation of the complex mixture of saturated, monounsaturated, and polyunsaturated FAMEs found in fish oil, particularly for resolving positional isomers.[13]

-

-

Example GC Conditions:

-

Injector: 250°C, Split ratio 50:1

-

Oven Program: 140°C hold for 5 min, ramp at 4°C/min to 240°C, hold for 15 min.

-

Detector: 260°C

-

Carrier Gas: Helium or Hydrogen

-

-

Analysis: Inject 1 µL of the prepared FAMEs sample. Run a separate standard containing the C23:0 internal standard and the certified HPA methyl ester to confirm retention time and determine the response factor.

IV. Data Interpretation:

-

Identification: Identify the HPA methyl ester peak in the sample chromatogram by comparing its retention time to that of the certified standard.

-

Quantification: Calculate the concentration of HPA using the peak area of HPA relative to the known concentration and peak area of the C23:0 internal standard.

Conclusion and Future Directions

This compound is a consistent, albeit minor, component of natural fish oils, originating from the foundational marine food web. Its abundance is governed by a host of biogeochemical factors, necessitating rigorous, standardized analytical methods for its reliable quantification. For drug development professionals, HPA's unique inhibitory action on arachidonic acid synthesis presents a compelling rationale for further investigation into its specific anti-inflammatory and cell-signaling roles. Future research should focus on isolating HPA in larger quantities to enable comprehensive preclinical and clinical studies, potentially unlocking a new class of omega-3-derived therapeutics.

References

- Larsen, L.N., Hovik, K., Bremer, J., et al. (1997). Heneicosapentaenoate (21:5n-3): Its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis. Lipids, 32(7), 707-714. [Link]

- PubMed. (1997). Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis.

- Caring Sunshine. (n.d.). Ingredient: this compound.

- Bertin Bioreagent. (n.d.). This compound methyl ester.

- PubMed. (2007). Quantification of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization by gas-liquid chromatography.

- Všetičková, L., Suchý, P., & Straková, E. (2020). Factors Influencing the Lipid Content and Fatty Acids Composition of Freshwater Fish: A Review.

- Tsvetkova, D. D., et al. (2018). GC Determination of Fatty Acids in Fish Supplements. International Journal of Pharmaceutical Research & Allied Sciences, 7(3), 153-165. [Link]

- Rohman, A., et al. (2023). Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products. Molecules, 28(14), 5489. [Link]

- Soares, J. M., et al. (2024). Advancing analytical techniques for detecting adulteration in fish oil with vibrational spectroscopy and gas chromatography. Food Science and Technology. [Link]

- MDPI. (2023). Omega-3 Source Matters: Comparative Lipid Signatures and Quantitative Distribution of EPA/DHA Across Marine Resources. Marine Drugs, 21(11), 567. [Link]

- PubMed. (2007). Sources of the very-long-chain unsaturated omega-3 fatty acids: eicosapentaenoic acid and docosahexaenoic acid.

- Wikipedia. (n.d.). Omega-3 fatty acid.

- Galloway, A. W. E., & Winder, M. (2015). Estimating concentrations of essential omega-3 fatty acids in the ocean: supply and demand. ICES Journal of Marine Science, 72(3), 856-867. [Link]

- MDPI. (2022). Influence of Docosahexaenoic and Eicosapentaenoic Acid Ratio and Temperature on the Growth Performance, Fatty Acid Profile, and Liver Morphology of Dusky Grouper (Epinephelus marginatus) (Teleostei: Serranidae) Juveniles. Animals, 12(15), 1957. [Link]

- Frontiers. (2022). Assessment of lipid composition and eicosapentaenoic acid/docosahexaenoic acid bioavailability in fish oil obtained through different enrichment methods. Frontiers in Nutrition, 9, 995175. [Link]

- ResearchGate. (1997). (PDF) Heneicosapentaenoate (21:5n−3): Its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 7. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]

- 8. Influence of Docosahexaenoic and Eicosapentaenoic Acid Ratio and Temperature on the Growth Performance, Fatty Acid Profile, and Liver Morphology of Dusky Grouper (Epinephelus marginatus) (Teleostei: Serranidae) Juveniles [mdpi.com]

- 9. journalajfar.com [journalajfar.com]

- 10. repository.library.noaa.gov [repository.library.noaa.gov]

- 11. ijpras.com [ijpras.com]

- 12. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Heneicosapentaenoic Acid: A Potent Inhibitor of Arachidonic Acid Synthesis – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Heneicosapentaenoic Acid (HPA, 21:5n-3) as a competitive inhibitor of arachidonic acid (AA, 20:4n-6) synthesis. While the roles of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in modulating the pro-inflammatory cascades of AA are well-documented, HPA is emerging as a more potent regulator. This guide elucidates the biochemical pathways of AA synthesis, details the mechanisms of HPA-mediated inhibition, and provides field-proven experimental protocols for investigating these interactions. It is designed to be a comprehensive resource for researchers in lipid biology, inflammation, and drug development, offering both foundational knowledge and practical methodologies to advance the study of HPA's therapeutic potential.

Introduction: The Omega-3/Omega-6 Balance and the Significance of this compound

The balance between omega-3 and omega-6 polyunsaturated fatty acids (PUFAs) is a critical determinant of inflammatory homeostasis. Arachidonic acid (AA), an omega-6 PUFA, is the primary precursor to a wide array of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are implicated in a host of inflammatory diseases.[1][2][3] The enzymatic pathways that produce AA are also responsible for the synthesis of anti-inflammatory omega-3 PUFAs. This shared metabolic machinery creates a competitive environment where the substrate in greater abundance can dictate the inflammatory tone of a cell or tissue.

This compound (HPA), a lesser-known omega-3 PUFA, has demonstrated significant potential in this competitive landscape. Found in trace amounts in fish oils and certain microalgae, HPA is structurally similar to the more well-known EPA, but with an additional carbon in its chain.[4] This structural nuance appears to confer a significant advantage in the competitive inhibition of AA synthesis. Notably, research has shown that HPA is a stronger inhibitor of the conversion of linoleic acid and dihomo-gamma-linolenic acid to AA in hepatoma cells than EPA, DHA, or even AA itself.[4] This guide will delve into the mechanisms behind this potent inhibition and provide the tools for its further investigation.

The Biochemical Landscape of Arachidonic Acid Synthesis

The synthesis of AA from its dietary precursor, linoleic acid (LA, 18:2n-6), is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. This pathway is governed by a series of desaturation and elongation enzymes. The two rate-limiting steps are catalyzed by delta-6 desaturase (FADS2) and delta-5 desaturase (FADS1).[1][5]

-

Step 1: Delta-6 Desaturation: Linoleic acid is first desaturated by FADS2 to form gamma-linolenic acid (GLA, 18:3n-6).

-

Step 2: Elongation: GLA is then elongated by an elongase enzyme to produce dihomo-gamma-linolenic acid (DGLA, 20:3n-6).

-

Step 3: Delta-5 Desaturation: DGLA is the substrate for FADS1, which introduces a double bond to form arachidonic acid.

Once synthesized, AA is typically esterified into the sn-2 position of membrane phospholipids. Upon cellular stimulation by inflammatory signals, phospholipase A2 (PLA2) liberates AA, making it available for conversion into eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][6]

Mechanism of HPA-Mediated Inhibition of Arachidonic Acid Synthesis

HPA exerts its inhibitory effect on AA synthesis primarily through competitive inhibition of the FADS1 and FADS2 enzymes. As an omega-3 PUFA, HPA is a substrate for the same desaturases and elongases as the omega-6 PUFAs.

Competitive Substrate Inhibition

The structural similarity of HPA to the endogenous substrates of FADS1 and FADS2 allows it to bind to the active sites of these enzymes. This competitive binding reduces the capacity of the enzymes to process their omega-6 substrates, thereby decreasing the production of AA. The available literature suggests that HPA is a more potent inhibitor than other omega-3s like EPA and DHA, indicating a higher affinity for the desaturase enzymes.[4]

Diagram: Competitive Inhibition of Arachidonic Acid Synthesis by HPA

Caption: HPA competitively inhibits FADS1 and FADS2, reducing the synthesis of AA.

Regulation of Desaturase Gene Expression

Beyond direct enzymatic competition, PUFAs are known to regulate the expression of the FADS1 and FADS2 genes.[1][5] Studies have shown that EPA and AA can down-regulate the expression of these genes, creating a negative feedback loop. While specific studies on HPA's effect on FADS gene expression are limited, it is plausible that HPA, like other PUFAs, can influence the transcription of these key enzymes, further contributing to the reduction of AA synthesis over the long term.

Experimental Protocols for Investigating HPA's Inhibitory Role

To facilitate further research into the mechanisms and efficacy of HPA, this section provides detailed methodologies for key experiments.

Cell Culture Model for Competitive Fatty Acid Inhibition

Objective: To assess the effect of HPA on the fatty acid profile of cultured cells and quantify the reduction in AA levels.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound (HPA), high purity

-

Linoleic acid (LA)

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-